molecular formula C11H16N2OSi B14513631 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole CAS No. 62676-57-7

2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole

Cat. No.: B14513631
CAS No.: 62676-57-7
M. Wt: 220.34 g/mol
InChI Key: YXZQDOUYIGAUJP-UHFFFAOYSA-N
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Description

2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole is a heterocyclic compound that features a unique combination of silicon, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylsilane with phenylhydrazine and an appropriate oxidizing agent to form the desired oxadiazasilole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism by which 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole exerts its effects involves interactions with molecular targets and pathways. The silicon atom within the ring structure can form bonds with various biological molecules, influencing their function and activity. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-oxadiazole: Similar in structure but lacks the silicon atom.

    2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-thiadiazole: Contains sulfur instead of silicon.

    2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-triazole: Contains an additional nitrogen atom.

Uniqueness

The presence of the silicon atom in 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole distinguishes it from other similar compounds. This silicon atom imparts unique chemical and physical properties, such as increased thermal stability and the ability to form strong bonds with other elements, making it valuable for various applications.

Properties

CAS No.

62676-57-7

Molecular Formula

C11H16N2OSi

Molecular Weight

220.34 g/mol

IUPAC Name

2,2-diethyl-4-phenyl-5H-1,3,5,2-oxadiazasilole

InChI

InChI=1S/C11H16N2OSi/c1-3-15(4-2)13-11(12-14-15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13)

InChI Key

YXZQDOUYIGAUJP-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(N=C(NO1)C2=CC=CC=C2)CC

Origin of Product

United States

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